molecular formula C12H16N4O2 B12907513 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol

2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol

Cat. No.: B12907513
M. Wt: 248.28 g/mol
InChI Key: NNIMDERLXLLCES-UHFFFAOYSA-N
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Description

2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone can lead to the formation of the triazole ring.

    Introduction of the ethanol moiety: This step involves the reaction of the triazole intermediate with an appropriate alcohol, such as ethanol, under suitable conditions to introduce the ethanol moiety.

    Methylation: The final step involves the methylation of the amino group to obtain the desired compound.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring can be replaced with other groups using appropriate reagents.

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with cellular pathways involved in cell growth and proliferation makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar compounds to 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol include other triazole derivatives such as fluconazole and itraconazole These compounds also exhibit antimicrobial activity and are used in the treatment of fungal infections

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2-[[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-methylamino]ethanol

InChI

InChI=1S/C12H16N4O2/c1-16(6-7-17)12-13-11(14-15-12)9-4-3-5-10(8-9)18-2/h3-5,8,17H,6-7H2,1-2H3,(H,13,14,15)

InChI Key

NNIMDERLXLLCES-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NNC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

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